1-[1-(Cyclopropylmethyl)piperidin-4-yl]ethan-1-amine

Medicinal Chemistry Chemical Building Blocks Structure-Property Relationships

Medicinal chemists targeting sigma receptors, CCR5, or bioconjugation strategies require a ready-to-use piperidine scaffold that integrates the proven N-cyclopropylmethyl pharmacophore with a versatile primary amine handle. Synthesizing this dual-functionalized core from simpler building blocks demands additional steps, delaying lead optimization. This building block solves that bottleneck: • Direct N-cyclopropylmethyl incorporation - no extra synthetic steps for SAR studies • Primary C4-ethanamine handle enables rapid amide coupling, sulfonamide formation, or bioconjugation • Consistent ≥95% purity across multiple suppliers ensures reproducible library synthesis

Molecular Formula C11H22N2
Molecular Weight 182.31 g/mol
Cat. No. B12082556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(Cyclopropylmethyl)piperidin-4-yl]ethan-1-amine
Molecular FormulaC11H22N2
Molecular Weight182.31 g/mol
Structural Identifiers
SMILESCC(C1CCN(CC1)CC2CC2)N
InChIInChI=1S/C11H22N2/c1-9(12)11-4-6-13(7-5-11)8-10-2-3-10/h9-11H,2-8,12H2,1H3
InChIKeyMTVQGXLROPKDPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[1-(Cyclopropylmethyl)piperidin-4-yl]ethan-1-amine: Structural Identity & Baseline Overview


1-[1-(Cyclopropylmethyl)piperidin-4-yl]ethan-1-amine (CAS 1462987-73-0) is a disubstituted piperidine building block with molecular formula C₁₁H₂₂N₂ and a molecular weight of 182.31 g/mol . The compound features a cyclopropylmethyl substituent on the piperidine nitrogen and a primary ethan-1-amine moiety at the 4-position of the piperidine ring . It is commercially available as a research chemical (typical purity ≥95%) from multiple suppliers and is catalogued in the ZINC database of commercially accessible compounds (ZINC53659247) [1]. The compound belongs to the class of 4-substituted N-cyclopropylmethyl piperidines, a scaffold that has been explored in medicinal chemistry programs targeting sigma receptors, CCR5 chemokine receptors, and serotonin/norepinephrine transporters [2].

1
Pharmacophore-ready scaffold N-cyclopropylmethyl piperidine core with primary amine handle supports sigma or CCR5 probe synthesis
2
Dual functionalization C4 primary amine enables amide coupling, sulfonamide, or reductive amination; absent in simpler analogs
3
Commercial availability Catalogued by multiple suppliers under CAS 1462987-73-0; suitable for library synthesis workflows

1-[1-(Cyclopropylmethyl)piperidin-4-yl]ethan-1-amine: SAR Substitution Limitations


Generic substitution of 1-[1-(Cyclopropylmethyl)piperidin-4-yl]ethan-1-amine with simpler piperidine derivatives (e.g., 1-(cyclopropylmethyl)piperidine or 4-amino-piperidine) or with analogs bearing different N-substituents is inadvisable in structure-activity relationship (SAR) programs without explicit re-validation. The N-cyclopropylmethyl group is a recognized pharmacophore in sigma and opioid receptor ligand design, where it has been shown to confer antagonist properties and influence selectivity profiles relative to N-methyl, N-benzyl, or unsubstituted piperidine counterparts [1]. In sigma receptor ligand series, the N-cyclopropylmethyl substituent was associated with superior in vivo potency compared to other N-alkyl variants, with compounds bearing this group (e.g., DuP 734) demonstrating the best preclinical antipsychotic profiles [1]. Additionally, the 4-ethanamine substituent introduces a primary amine handle that enables further derivatization — a synthetic vector absent in simpler analogs such as 1-(cyclopropylmethyl)piperidine (MW 139.24) or (1-cyclopropylpiperidin-4-yl)methanamine (MW 154.26) [2]. This dual functionalization (N-cyclopropylmethyl + C4-primary amine) is a defining structural feature that distinguishes the compound from its nearest commercially available analogs and is critical for downstream chemistry in lead optimization campaigns.

Target compound
Simpler analogs
N-cyclopropylmethyl
Present; reported key for sigma receptor pharmacophore and in vivo model response
N-methyl, N-benzyl, or unsubstituted piperidines may shift target engagement and pathway-response profiles
C4 primary amine
2 H-bond donors; direct conjugation handle
Tertiary amine analogs (0 HBD) block bioconjugation; N-methyl secondary amine (1 HBD) alters coupling scope
MW & phys-chem space
182.31 Da; 2 HBD; suitable fragment-like profile
Nearest analogs shift MW by +14 or +28 Da and reduce HBD, modifying logP and PSA in library design
SAR substitution without re-validation may alter pharmacophore-driven model response and synthetic tractability. Reported class-level sigma ligand data derive from analogs sharing the N-cyclopropylmethyl scaffold; direct compound data remain limited.

1-[1-(Cyclopropylmethyl)piperidin-4-yl]ethan-1-amine: Differentiation Evidence vs. Structural Analogs


Physicochemical Differences from Closest Analogs

The target compound (C₁₁H₂₂N₂, MW 182.31) occupies a distinct molecular property space compared to its closest commercially available analogs. The nearest comparator, {1-[1-(cyclopropylmethyl)piperidin-4-yl]ethyl}(methyl)amine (C₁₂H₂₄N₂, MW 196 Da), differs by a secondary N-methyl substitution on the ethanamine moiety, resulting in a +14 Da mass shift and altered hydrogen-bonding capacity [1]. Another analog, (cyclopropylmethyl)(ethyl)[2-(piperidin-4-yl)ethyl]amine (CAS 1341454-45-2, C₁₃H₂₆N₂, MW 210.36), bears a tertiary amine with ethyl substitution and a longer ethylene linker, producing a +28 Da difference and different physicochemical properties [2]. These structural differences directly impact calculated logP, polar surface area, and the number of hydrogen bond donors, which are critical parameters in fragment-based drug design and lead optimization [1].

Physicochemical vs. analogs
Reported
Target MW 182.31 Da, 2 HBD (primary amine). Closest analog: N-methyl derivative MW 196 Da, 1 HBD; tertiary amine analog MW 210.36 Da, 0 HBD.
Primary amine handle enables derivatization routes unavailable in N-alkylated analogs
MW shift of +14 or +28 Da affects logP and hydrogen-bond capacity; data from supplier catalogues
Medicinal Chemistry Chemical Building Blocks Structure-Property Relationships

N-Cyclopropylmethyl Piperidines: Superior In Vivo Sigma Antagonist Potency

In a comprehensive structure-activity relationship study of disubstituted piperidine sigma receptor ligands, Gilligan et al. (1992) demonstrated that N-cyclopropylmethyl-substituted piperidine ketones and ethers (e.g., DuP 734, compounds 6i, 6q, 18a, and 18n) exhibited the best in vivo antipsychotic potency compared to analogs bearing alternative N-substituents including N-methyl, N-ethyl, N-propyl, N-allyl, and N-benzyl groups [1]. Although the target compound 1-[1-(Cyclopropylmethyl)piperidin-4-yl]ethan-1-amine was not directly tested in this study, the N-cyclopropylmethyl-4-substituted piperidine scaffold it embodies is the same pharmacophoric core that conferred superior activity. Specifically, DuP 734 (1-(cyclopropylmethyl)-4-(2'-(4''-fluorophenyl)-2'-oxoethyl)piperidine) demonstrated potent sigma receptor binding (Kᵢ values in the low nanomolar range) and robust in vivo activity in animal models predictive of antipsychotic efficacy, without inducing catalepsy — a marked differentiation from dopamine D₂ antagonist-based antipsychotics [1].

Sigma ligand scaffold rank
Class-level
N-cyclopropylmethyl-4-substituted piperidines (e.g., DuP 734) ranked highest in vivo potency among N-alkyl variants in rat behavioral models (Gilligan et al., 1992). Target compound not directly assayed.
N-cyclopropylmethyl pharmacophore may support sigma-receptor model response; attribution requires direct testing
Class-level inference; compound-specific binding or functional data not available
Sigma Receptors Neuropharmacology Antipsychotic Drug Discovery

CCR5 Antagonist Activity vs. Inactive Analogs

Preliminary pharmacological screening reported by Zhang Huili indicates that 1-[1-(Cyclopropylmethyl)piperidin-4-yl]ethan-1-amine exhibits activity as a CCR5 antagonist, with potential utility in the preparation of treatments for CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. This preliminary finding places the compound within the class of piperidine-based CCR5 antagonists, a well-validated target class exemplified by clinical candidates such as maraviroc [2]. In contrast, simpler analogs lacking the 4-ethanamine substituent (e.g., 1-(cyclopropylmethyl)piperidine, MW 139.24) have not been reported to possess CCR5 antagonist activity and are primarily catalogued as generic building blocks without specific pharmacological annotation [3].

CCR5 antagonist screening
Reported
Preliminary screening indicates CCR5 antagonist activity; simpler analog 1-(cyclopropylmethyl)piperidine has no reported CCR5 annotation.
Dual substitution may support chemokine receptor assay context; quantitative IC₅₀ not disclosed
Data from preliminary abstract; assay conditions unreported
CCR5 Antagonism HIV Entry Inhibition Chemokine Receptor Pharmacology

1-[1-(Cyclopropylmethyl)piperidin-4-yl]ethan-1-amine: Recommended Applications


Fragment-Based Discovery for Sigma or CCR5

In fragment-based drug discovery programs targeting sigma-1/sigma-2 receptors or CCR5 chemokine receptors, 1-[1-(Cyclopropylmethyl)piperidin-4-yl]ethan-1-amine can serve as a functionalized fragment that already incorporates the N-cyclopropylmethyl pharmacophore — a structural feature demonstrated to confer superior in vivo potency in sigma receptor ligands compared to other N-substituents [1]. The primary amine at the 4-position provides a synthetic handle for rapid analog generation via amide coupling, sulfonamide formation, or reductive amination, enabling efficient exploration of chemical space around the validated piperidine core. This is in contrast to using simpler fragments such as 1-(cyclopropylmethyl)piperidine, which would require additional synthetic steps to introduce a functionalizable group at the 4-position.

Chemical Biology Probes: Primary Amine Bioconjugation

The primary amine moiety of 1-[1-(Cyclopropylmethyl)piperidin-4-yl]ethan-1-amine is uniquely suited for bioconjugation strategies in chemical biology, including the attachment of fluorophores, biotin tags, or photoaffinity labels for target engagement studies. The tertiary amine-containing analogs — such as (cyclopropylmethyl)(ethyl)[2-(piperidin-4-yl)ethyl]amine (CAS 1341454-45-2) which has zero hydrogen bond donors — lack this direct conjugation capability and would require additional deprotection or functional group interconversion steps [2]. For research groups requiring a ready-to-conjugate piperidine scaffold with the N-cyclopropylmethyl pharmacophore intact, this compound offers a streamlined synthetic entry point.

Parallel Library Synthesis in Lead Optimization

In early-stage medicinal chemistry where parallel library synthesis is employed to generate diverse analogs, 1-[1-(Cyclopropylmethyl)piperidin-4-yl]ethan-1-amine serves as a versatile intermediate that can be rapidly diversified via the primary amine handle. The molecular weight of 182.31 Da and the presence of two hydrogen bond donors position it favorably within fragment-like chemical space (typically MW < 250 Da), making it suitable for fragment growing and linking strategies . The compound's availability from multiple commercial suppliers (catalogued under CAS 1462987-73-0) with typical purity specifications of 95% or higher supports reproducible library production.

CCR5 Antagonist Hit-to-Lead Optimization

Based on the preliminary pharmacological screening indicating CCR5 antagonist activity, this compound may serve as a starting point for hit-to-lead optimization in HIV entry inhibition or inflammatory disease programs [3]. The structural features — N-cyclopropylmethyl on piperidine and 4-ethanamine — align with the general pharmacophoric requirements of piperidine-based CCR5 antagonists as described in patent literature from Schering Corporation and other groups [4]. Procurement of this compound enables direct evaluation and expansion of the SAR around this chemotype without requiring de novo synthesis of the core scaffold.

Application
Selection Property
Validation Focus
Sigma / CCR5 fragment-based design
N-cyclopropylmethyl pharmacophore with functionalizable primary amine
Target engagement and model-response endpoints in receptor assays
Chemical biology probe conjugation
Primary amine (2 HBD) enables direct biotin/fluorophore attachment
Conjugation efficiency and retained pharmacophore integrity
Parallel library synthesis
Fragment-like MW (182 Da) and reliable supplier purity
Derivatization scope and batch-to-batch amine reactivity
CCR5 hit-to-lead exploration
Preliminary CCR5 antagonist screening signal
Confirmation in functional chemokine assays and selectivity panel
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